molecular formula C17H17N3O B5213945 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B5213945
M. Wt: 279.34 g/mol
InChI Key: OUXFRLCJOPYHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives involves several key steps that include the formation of the 1,2,4-oxadiazole ring, typically through the reaction of appropriate hydrazides with carbon disulfide in basic conditions or through cyclization reactions involving amidoximes and carboxylic acid derivatives. For instance, the synthesis of closely related 1,3,4-oxadiazole derivatives has been achieved by reacting 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate, showcasing the versatility of the oxadiazole synthesis methods (Ge et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives exhibits distinct characteristics due to the presence of the oxadiazole ring. X-ray crystallography studies have been conducted on similar compounds, revealing that these molecules tend to form discrete layers in the crystal lattice, with the planes of the molecules parallel to each other. This structural arrangement is crucial for their electronic properties and behavior in solid-state applications (Wang et al., 2002).

Chemical Reactions and Properties

4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine and its derivatives participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring. These compounds can undergo substitution reactions at the phenyl ring, offering pathways to a wide range of functionalized materials. The oxadiazole ring itself is known for its electron-accepting properties, making these compounds valuable in the development of electron-transporting and hole-blocking layers in organic electronics.

Physical Properties Analysis

The physical properties of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives are influenced by their molecular structure. These compounds typically exhibit high thermal stability and solid-state fluorescence, which are desirable traits for materials used in OLEDs and other photonic applications. The fluorescence spectral characteristics of similar compounds have been studied, indicating their potential for use in optoelectronic devices (Ge et al., 2014).

Future Directions

The compound could potentially be of interest in medicinal chemistry, given the biological activity of many compounds containing pyridine and oxadiazole rings . Further studies could explore its synthesis, properties, and potential biological activity.

properties

IUPAC Name

3-(4-tert-butylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-17(2,3)14-6-4-12(5-7-14)15-19-16(21-20-15)13-8-10-18-11-9-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXFRLCJOPYHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-YL]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.